molecular formula C10H11NO4 B14836523 3-Cyclopropoxy-6-methoxypicolinic acid

3-Cyclopropoxy-6-methoxypicolinic acid

Cat. No.: B14836523
M. Wt: 209.20 g/mol
InChI Key: CTGJKAKFDCLCHQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-methoxypicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropoxy group at the third position and a methoxy group at the sixth position of the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-methoxypicolinic acid typically involves the introduction of the cyclopropoxy and methoxy groups onto the picolinic acid core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-methoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyclopropoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Cyclopropoxy-6-methoxypicolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypicolinic acid: Similar in structure but lacks the cyclopropoxy group.

    2-Picolinic acid: Lacks both the cyclopropoxy and methoxy groups.

    6-Trifluoromethylpyridine-2-carboxylic acid: Contains a trifluoromethyl group instead of the methoxy group.

Uniqueness

3-Cyclopropoxy-6-methoxypicolinic acid is unique due to the presence of both the cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-cyclopropyloxy-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-14-8-5-4-7(15-6-2-3-6)9(11-8)10(12)13/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

CTGJKAKFDCLCHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

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